molecular formula C7H9N5O B6598782 N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide CAS No. 717846-93-0

N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide

Cat. No.: B6598782
CAS No.: 717846-93-0
M. Wt: 179.18 g/mol
InChI Key: ZZRQGOOKUSCONJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide typically involves the reaction of pyrazine-2-carboxaldehyde with acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol, with the mixture being heated under reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced by other groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide typically involves the reaction of pyrazine-2-carboxaldehyde with acetohydrazide under controlled conditions. The process often utilizes ethanol as a solvent, with heating under reflux to facilitate the reaction. The resulting compound exhibits unique chemical properties that make it suitable for further modifications and applications in various domains.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable biological activities:

  • Antitubercular Activity : Studies have shown that this compound and its derivatives can inhibit the growth of Mycobacterium tuberculosis, making them candidates for new anti-tubercular agents . The structural features of the compound contribute to its effectiveness against tuberculosis, with planarity being a crucial factor for its tuberculostatic activity .
  • Antibacterial and Antifungal Properties : The compound has also demonstrated significant antibacterial and antifungal activities against various strains, indicating its potential use in treating infections caused by resistant pathogens.

Cytotoxicity and Anticancer Potential

Investigations into the cytotoxic effects of hydrazones, including this compound, reveal selective toxicity towards cancer cells while sparing normal cells. This selectivity makes it a promising candidate for anticancer drug development.

Antioxidant Properties

Some derivatives of this compound have been tested for antioxidant activities using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These studies suggest that certain derivatives possess significant antioxidant potential, which may enhance their overall biological efficacy.

Industrial Applications

Beyond its biological significance, this compound serves as a building block in organic synthesis. It can be utilized in the development of new materials and specialty chemicals, contributing to various industrial processes.

Case Studies and Research Findings

Numerous studies have documented the promising applications of this compound:

  • A study highlighted its effectiveness against Mycobacterium tuberculosis, suggesting further investigation into its use as an anti-tubercular agent.
  • Research on antioxidant properties revealed that certain derivatives could effectively scavenge free radicals, contributing to their therapeutic potential.

Mechanism of Action

The mechanism of action of N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide can be compared with other pyrazine-based compounds, such as:

N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Biological Activity

N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use, particularly in the context of anti-tubercular activity, where it shows promise as a candidate for further investigation against tuberculosis .

Antimicrobial Activity

Research indicates that derivatives of hydrazones, including this compound, exhibit a range of biological activities such as:

  • Antibacterial : Exhibits significant activity against various bacterial strains.
  • Antitubercular : Potential effectiveness against tuberculosis pathogens.
  • Antifungal : Some derivatives show antifungal properties.

A study highlighted that hydrazones possess diverse biological activities, including antimicrobial and anti-inflammatory effects .

Case Studies and Research Findings

  • Antitubercular Activity : A study indicated that compounds similar to this compound have shown promising results in inhibiting Mycobacterium tuberculosis growth. This suggests potential for development into new anti-tubercular agents .
  • Antioxidant Properties : Various derivatives have been tested for antioxidant activities using assays like ABTS. Some compounds demonstrated significant antioxidant potential, which could contribute to their overall biological efficacy .
  • Cytotoxicity : Investigations into the cytotoxic effects of hydrazones revealed that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells, making them candidates for anticancer drug development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityRemarks
PyrazinamideAnti-tubercularEstablished drug with similar structure
PyrazinecarboxamidePotential medicinal applicationsSimilar reactivity profile
This compoundAntimicrobial, AntitubercularUnique functional groups confer distinct activity

Properties

IUPAC Name

N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-5(13)11-12-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRQGOOKUSCONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=C(C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C(/C1=NC=CN=C1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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